(2-Bromophenyl)(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone
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Overview
Description
(2-Bromophenyl)(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone is a complex organic compound featuring a bromophenyl group, a pyrrolidine ring, and a methylpyridinyl ether moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromophenyl)(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids, under acidic or basic conditions.
Attachment of the Bromophenyl Group: This step often involves a nucleophilic substitution reaction where a bromophenyl halide reacts with a nucleophile, such as a pyrrolidine derivative.
Introduction of the Methylpyridinyl Ether Moiety: This can be achieved through an etherification reaction, where the hydroxyl group of the pyrrolidine derivative reacts with a methylpyridinyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring or the methyl group on the pyridine ring.
Reduction: Reduction reactions may target the carbonyl group, converting it to an alcohol.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea can be used under appropriate conditions.
Major Products
Oxidation: Products may include N-oxides or carboxylic acids.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (2-Bromophenyl)(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
Biologically, this compound may serve as a ligand in the study of receptor-ligand interactions, particularly in the context of neurotransmitter receptors due to the presence of the pyrrolidine ring.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities, given the bioactive nature of its constituent groups.
Industry
Industrially, this compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which (2-Bromophenyl)(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone exerts its effects would depend on its specific interactions with biological targets. The pyrrolidine ring may interact with neurotransmitter receptors, while the bromophenyl group could facilitate binding through hydrophobic interactions. The methylpyridinyl ether moiety might enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
(2-Bromophenyl)(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanol: Similar structure but with an alcohol group instead of a ketone.
(2-Bromophenyl)(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone: Similar but with an ethyl group instead of a methylene group.
Uniqueness
(2-Bromophenyl)(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone is unique due to the specific combination of its functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
(2-bromophenyl)-[3-(5-methylpyridin-2-yl)oxypyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O2/c1-12-6-7-16(19-10-12)22-13-8-9-20(11-13)17(21)14-4-2-3-5-15(14)18/h2-7,10,13H,8-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGXAADRJXPZOQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)OC2CCN(C2)C(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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